What is Thozalinone-d5 and its chemical structure
What is Thozalinone-d5 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thozalinone-d5 is the deuterated analog of Thozalinone, a psychostimulant compound. This technical guide provides a comprehensive overview of Thozalinone-d5, including its chemical structure, properties, and a detailed exploration of its synthesis and proposed mechanism of action. The information is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.
Chemical Identity and Properties of Thozalinone-d5
Thozalinone-d5 is a stable, isotopically labeled form of Thozalinone, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This labeling is useful in various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification of Thozalinone.
Chemical Structure
The chemical structure of Thozalinone-d5 is 2-(Dimethylamino)-5-(phenyl-d5)-2-oxazolin-4-one.
Chemical Formula: C₁₁H₇D₅N₂O₂
Synonyms: 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one-d5, CL 39808-d5, NSC 170962-d5, Stimsen-d5, Tozalinone-d5.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Thozalinone and its deuterated analog are presented in Table 1.
| Property | Thozalinone | Thozalinone-d5 | Reference(s) |
| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₇D₅N₂O₂ | [1][2] |
| Molecular Weight | 204.22 g/mol | 209.26 g/mol | [1][2] |
| CAS Number | 655-05-0 | Not available | [2] |
| Appearance | White to off-white solid | Neat | [1] |
| Melting Point | 133-136°C | Not available | |
| Boiling Point (Predicted) | 294.8 ± 43.0°C | Not available | |
| Density (Predicted) | 1.19 ± 0.1 g/cm³ | Not available | |
| pKa (Predicted) | 0.50 ± 0.40 | Not available | |
| Solubility | Soluble in DMSO (25 mg/mL) | Not available | [3] |
Synthesis of Thozalinone-d5
Inferred Synthetic Pathway
The synthesis of Thozalinone-d5 would likely follow a similar three-step process to that of unlabeled Thozalinone, starting with a deuterated analog of ethyl mandelate.
Hypothetical Experimental Protocol
The following is a hypothetical, generalized protocol for the synthesis of Thozalinone-d5 based on the known synthesis of Thozalinone and general methods for preparing deuterated compounds. This protocol is for illustrative purposes only and has not been experimentally validated.
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Preparation of Ethyl (phenyl-d5)mandelate: Phenyl-d5-mandelic acid would be esterified using standard methods, for example, by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.
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Deprotonation: Ethyl (phenyl-d5)mandelate would be dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran) and treated with a strong base such as sodium hydride at a controlled temperature to form the corresponding oxyanion.
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Nucleophilic Addition: Dimethylcyanamide would then be added to the reaction mixture, leading to a nucleophilic attack by the oxyanion to form an intermediate.
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Intramolecular Cyclization: The reaction mixture would then be heated to induce intramolecular cyclization, resulting in the formation of Thozalinone-d5 and the elimination of ethanol.
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Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
Mechanism of Action
Thozalinone is classified as a psychostimulant that acts as a dopamine and norepinephrine-releasing agent.[3] The precise molecular mechanism by which it induces the release of these neurotransmitters is not fully elucidated in publicly available literature. However, based on the actions of other releasing agents, a proposed pathway can be outlined.
Proposed Signaling Pathway for Dopamine and Norepinephrine Release
Thozalinone is thought to interact with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET), and potentially the vesicular monoamine transporter 2 (VMAT2). By interacting with these transporters, it may promote the reverse transport (efflux) of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.
Experimental Protocols
Detailed experimental protocols for studies specifically using Thozalinone-d5 are not widely published. However, protocols for in vivo studies of related compounds, such as microdialysis to measure neurotransmitter levels, can be adapted for research involving Thozalinone-d5.
In Vivo Microdialysis for Neurotransmitter Quantification (Generalized Protocol)
This protocol outlines the general steps for conducting in vivo microdialysis in a rodent model to assess the effect of a compound like Thozalinone on extracellular dopamine and norepinephrine levels.
References
- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
